REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([OH:18])[C:12]=2[C:13]([O:15]CC)=[O:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCOCCOCCOCCOCCOCC1.[OH-].[K+]>C(O)C.O>[C:1]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([OH:18])[C:12]=2[C:13]([OH:15])=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
ethyl 6-phenylsalicylate
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=C(C1C(=O)OCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCCOCCOCCOCCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux where it
|
Type
|
WAIT
|
Details
|
stood for about 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was again warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux where it
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the heating at reflux
|
Type
|
WAIT
|
Details
|
was continued for another 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
volatile materials were removed under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The aqueous concentrate
|
Type
|
WASH
|
Details
|
was washed with two portions of diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The water washes and the aqueous concentrate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with three portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot ethanol
|
Type
|
ADDITION
|
Details
|
the solution was treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from diethyl ether and hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=C(C1C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |